molecular formula C22H17N5O2 B2684971 N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide CAS No. 385417-84-5

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

Cat. No.: B2684971
CAS No.: 385417-84-5
M. Wt: 383.411
InChI Key: GFQQPQUENQSFFY-UHFFFAOYSA-N
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Description

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the 1,2,4-triazole family, known for their wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and can be carried out in solvents such as toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes or pathways.

    Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its biological effects. For instance, it may affect cell membrane permeability, intracellular ATP levels, and mitochondrial membrane potential . These interactions are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 3-Nitro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-benzamide

Uniqueness

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its triazole ring and benzamide moieties contribute to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQQPQUENQSFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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